

Application of (Z)-non-2-enyl 6-bromohexanoate in live-cell imaging

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Compound of Interest

Compound Name: (Z)-non-2-enyl 6-bromohexanoate

Cat. No.: B15552944 Get Quote

Application Note: (Z)-non-2-enyl 6-bromohexanoate

Topic: Potential Application of (Z)-non-2-enyl 6-bromohexanoate in Live-Cell Imaging

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Z)-non-2-enyl 6-bromohexanoate is a biotin analogue that can be utilized as a protein cross-linking agent.[1] Its unique characteristic of binding less tightly to biotin-binding proteins, such as avidin and streptavidin, allows for easy displacement by biotin.[1] This property of reversible binding presents a potential application in advanced live-cell imaging techniques, particularly for dynamic studies requiring temporal control of fluorescent labeling. This document outlines a potential application and theoretical protocols for the use of a fluorescently labeled version of (Z)-non-2-enyl 6-bromohexanoate in live-cell imaging.

Principle of Application

The proposed application leverages the reversible binding of a fluorescently conjugated **(Z)-non-2-enyl 6-bromohexanoate** (herein referred to as "Probe-6BH") to streptavidin-tagged proteins of interest within living cells. A protein of interest (POI) is first genetically fused to streptavidin and expressed in the cells. The cells are then incubated with Probe-6BH, which binds to the streptavidin-POI, rendering it fluorescent. Due to the probe's moderate affinity, the



fluorescent signal can be subsequently displaced by introducing a high concentration of biotin, allowing for pulse-chase experiments or the study of protein dynamics post-labeling.

Quantitative Data Summary

The following tables present hypothetical performance data for a fluorescent conjugate of **(Z)-non-2-enyl 6-bromohexanoate** (Probe-6BH) based on typical characteristics of reversible binding probes used in live-cell imaging. These values should be considered as a starting point for experimental optimization.

Table 1: Recommended Staining Parameters for Probe-6BH

Parameter	Recommended Value	Notes
Cell Type	Mammalian cells (e.g., HEK293, HeLa)	Optimization may be required for different cell lines.
Probe-6BH Concentration	1-10 μΜ	Start with 5 µM and optimize based on signal-to-noise.
Incubation Time	15-30 minutes	Longer times may increase non-specific binding.
Incubation Temperature	37°C	Maintain physiological conditions.
Wash Steps	2-3 times with pre-warmed PBS or media	Essential for removing unbound probe.
Displacing Agent	Biotin	
Biotin Concentration	100-500 μΜ	A significant excess is needed for rapid displacement.

Table 2: Photophysical & Performance Characteristics (Hypothetical)



Property	Value	Notes
Excitation Wavelength (Max)	Dependent on attached fluorophore	e.g., ~488 nm for a fluorescein conjugate
Emission Wavelength (Max)	Dependent on attached fluorophore	e.g., ~520 nm for a fluorescein conjugate
Signal Half-life (in presence of Biotin)	5-15 minutes	Characterizes the kinetics of displacement.
Cell Permeability	Moderate to High	The ester moiety may enhance membrane passage.
Cytotoxicity (at 10 μM)	Low (<10% decrease in viability over 24h)	Should be empirically determined for the cell line in use.

Experimental Protocols

Protocol 1: Live-Cell Labeling of Streptavidin-Tagged Proteins

This protocol describes the general procedure for labeling streptavidin-fusion proteins in live mammalian cells with a hypothetical fluorescent Probe-6BH.

Materials:

- Mammalian cells expressing a Streptavidin-Protein of Interest (POI) fusion.
- Culture medium (e.g., DMEM) supplemented with 10% FBS.
- Phosphate-Buffered Saline (PBS).
- Probe-6BH stock solution (e.g., 10 mM in DMSO).
- Imaging dishes or plates (e.g., glass-bottom dishes).

Procedure:



- Cell Seeding: Seed the cells expressing Streptavidin-POI onto imaging dishes and allow them to adhere and grow to 60-80% confluency.
- Probe Preparation: Prepare a working solution of Probe-6BH in pre-warmed culture medium to the desired final concentration (e.g., 5 μM).
- Cell Labeling: a. Remove the culture medium from the cells. b. Wash the cells once with prewarmed PBS. c. Add the Probe-6BH working solution to the cells. d. Incubate for 15-30 minutes at 37°C in a CO2 incubator.
- Washing: a. Remove the labeling solution. b. Wash the cells 2-3 times with pre-warmed culture medium or PBS to remove unbound probe.
- Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.

Protocol 2: Signal Displacement with Biotin

This protocol details the steps for displacing the bound Probe-6BH to quench the fluorescent signal.

Materials:

- Labeled cells from Protocol 1.
- Biotin stock solution (e.g., 100 mM in PBS or water).
- Culture medium.

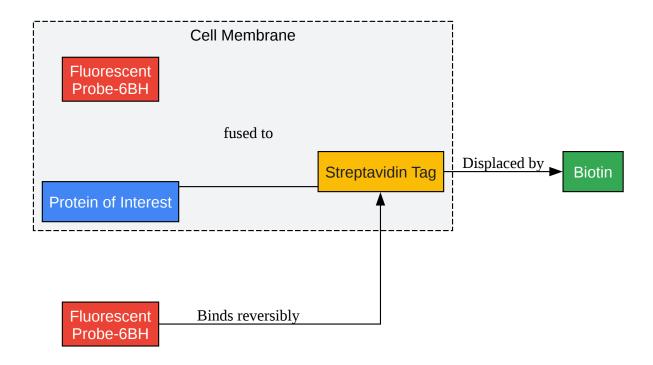
Procedure:

- Image Baseline: Acquire baseline images of the labeled cells.
- Prepare Displacement Solution: Prepare a working solution of biotin in pre-warmed culture medium (e.g., 200 μM).
- Displacement: a. Remove the imaging medium from the cells. b. Add the biotin working solution to the cells.



• Time-Lapse Imaging: Immediately begin acquiring time-lapse images to monitor the decrease in fluorescence as Probe-6BH is displaced by biotin.

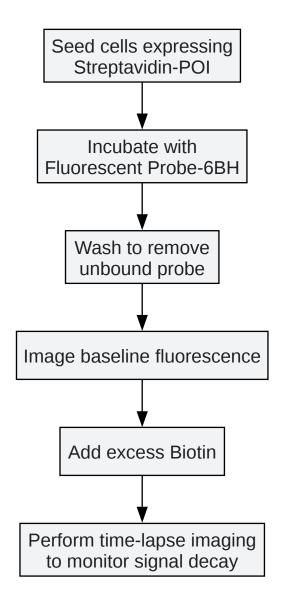
Visualizations



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Caption: Proposed mechanism of reversible labeling.





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Caption: Experimental workflow for pulse-chase imaging.

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References

• 1. (Z)-non-2-enyl 6-bromohexanoate CAS#: 2230212-02-7 [chemicalbook.com]







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